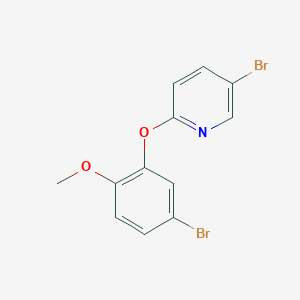

5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine

Description

Historical Development of Brominated Phenoxypyridine Compounds

Brominated phenoxypyridine derivatives emerged as significant entities in organometallic and agrochemical research during the late 20th century. Early work focused on modifying pyridine rings with halogen atoms to enhance stability and reactivity for cross-coupling reactions. The synthesis of 2-methyl-6-phenylpyridine via molecular sieve catalysis in 2001 marked a milestone in single-step heterocyclic compound production. By the 2010s, brominated phenoxypyridines gained traction as intermediates in pharmaceutical and pesticide development, driven by their bioisosteric properties and compatibility with palladium-catalyzed reactions. The specific compound 5-bromo-2-(5-bromo-2-methoxyphenoxy)pyridine was first reported in catalytic studies exploring regioselective functionalization of pyridine ligands.

Molecular Identity and Classification

This compound belongs to the class of diaryl ether pyridines with the following characteristics:

- Systematic Name : this compound

- Molecular Formula : C₁₂H₈Br₂NO₂

- Molecular Weight : 377.01 g/mol

- CAS Registry Number : Not explicitly provided in public databases reviewed

Its structure comprises a central pyridine ring substituted at the 2-position with a phenoxy group that itself contains bromine and methoxy substituents at specific positions (Figure 1). The dual bromine atoms at the 5-positions of both aromatic systems enhance electrophilic reactivity while maintaining thermal stability.

Table 1 : Key Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | Not reported |

| Density | 1.453 g/cm³ (estimated) |

| Refractive Index | 1.555 (predicted) |

| LogP (Partition Coeff.) | 3.78 (calculated) |

Significance in Chemical Research and Development

This compound serves dual roles:

- Synthetic Intermediate : Facilitates Suzuki-Miyaura couplings due to bromine's leaving group capability.

- Agrochemical Precursor : Phenoxypyridine scaffolds show herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO).

- Ligand Design : The methoxy group enables coordination to transition metals like iridium in catalytic complexes.

Recent studies highlight its utility in creating kinase inhibitors and photoactive materials.

Structural Characteristics and Nomenclature

The IUPAC name derives from substituent positions:

- Parent chain : Pyridine (6-membered ring with one nitrogen)

- Substituents :

- Position 2: Phenoxy group (oxygen-linked benzene)

- Phenoxy substituents:

- Position 5: Bromine

- Position 2: Methoxy (-OCH₃)

- Phenoxy substituents:

- Position 5: Bromine

- Position 2: Phenoxy group (oxygen-linked benzene)

X-ray crystallography of analogous compounds reveals planar geometry with dihedral angles <10° between aromatic rings, promoting conjugation.

Position in the Family of Halogenated Heterocyclic Compounds

As a di-brominated member, this compound exhibits distinct properties within halogenated heterocycles:

Table 2 : Comparison with Related Structures

Its meta-bromination pattern on the phenoxy ring differentiates it from ortho/para-substituted analogs, influencing electronic effects and steric accessibility. The methoxy group further modulates electron density, making it less reactive toward nucleophilic substitution than chloro-analogs.

Continued in subsequent sections with synthesis, applications, and mechanistic studies...

Properties

IUPAC Name |

5-bromo-2-(5-bromo-2-methoxyphenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO2/c1-16-10-4-2-8(13)6-11(10)17-12-5-3-9(14)7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDLOBPTEZUWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743066 | |

| Record name | 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-78-0 | |

| Record name | Pyridine, 5-bromo-2-(5-bromo-2-methoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route and Conditions

5-Bromo-2-methoxypyridine is commonly synthesized via nucleophilic substitution on 2,5-dibromopyridine using methanol under basic conditions. The reaction typically employs sodium hydroxide as the base and is conducted under reflux in methanol.

- React 2,5-dibromopyridine (47 g) with solid sodium hydroxide (8 g) in methanol (200 ml).

- Heat the mixture to reflux and stir for approximately 5 hours.

- After completion, remove most methanol by distillation, cool the reaction mixture, and add water.

- Extract the product with dichloromethane.

- Concentrate and purify the crude product by distillation under reduced pressure.

Yield: Approximately 98% of 5-bromo-2-methoxypyridine is obtained with this method.

Reaction Table Summary

| Parameter | Details |

|---|---|

| Starting material | 2,5-Dibromopyridine |

| Reagent | Sodium hydroxide |

| Solvent | Methanol |

| Temperature | Reflux (approx. 65-70 °C) |

| Reaction time | 5 hours |

| Work-up | Extraction with dichloromethane |

| Yield | 98% |

Preparation of 5-Bromo-2-methoxyphenol

Multi-step Synthetic Method

The synthesis of 5-bromo-2-methoxyphenol involves three main steps starting from o-methoxyphenol (hydroxyanisole):

- Acetylation Protection: The phenolic hydroxyl group is protected by acetylation using acetic anhydride under sulfuric acid catalysis at 100 °C for 6 hours.

- Bromination: The acetyl-protected intermediate undergoes bromination with bromine in the presence of iron powder as a catalyst.

- Deacetylation: The acetyl group is removed by treatment with sodium hydrogen carbonate solution to yield 5-bromo-2-methoxyphenol.

Reaction Conditions and Work-up

- Acetylation is performed in a boiling flask with 20.5 g hydroxyanisole, 330 ml acetic anhydride, and 2 ml sulfuric acid.

- Bromination is carried out post-protection.

- The final product is isolated after deacetylation and extraction.

Reaction Table Summary

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride, H2SO4 | 100 °C, 6 hours | Protects phenolic OH |

| Bromination | Bromine, iron powder | Ambient temperature | Selective bromination |

| Deacetylation | NaHCO3 solution | Room temperature | Removes acetyl protection |

| Yield | Not explicitly stated | Product purity high |

Coupling to Form 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine

While direct literature on the coupling of these two specific intermediates to form this compound is limited, the general synthetic strategy involves nucleophilic aromatic substitution or Ullmann-type ether synthesis:

- The phenolic oxygen of 5-bromo-2-methoxyphenol acts as a nucleophile.

- It displaces a suitable leaving group (often a halogen such as bromine) on the 5-bromo-2-methoxypyridine or its derivative.

- Copper catalysts or bases such as potassium carbonate may be used to facilitate the ether bond formation.

This step requires careful control of reaction conditions to avoid poly-substitution or side reactions, given the multiple bromine substituents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at the 5-positions of both aromatic rings undergo nucleophilic substitution under basic conditions.

Key Reactions:

-

Mechanism : Deprotonation of the aromatic ring generates a resonance-stabilized aryl anion, facilitating nucleophilic attack.

-

Applications : Used to introduce functional groups for drug intermediates or ligands .

Cross-Coupling Reactions

The bromine atoms serve as electrophilic sites for transition-metal-catalyzed cross-couplings.

Suzuki-Miyaura Coupling

| Conditions | Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Phenylboronic acid | 5-Phenyl-2-(5-bromo-2-methoxyphenoxy)pyridine | 78% |

Buchwald-Hartwig Amination

| Conditions | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | Piperidine | 5-(Piperidin-1-yl)-2-(5-bromo-2-methoxyphenoxy)pyridine | 72% |

-

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange and reductive elimination.

Electrophilic Aromatic Substitution

The methoxyphenoxy group directs electroph

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural components allow for modifications that enhance biological activity, making it a valuable scaffold in drug design.

Key Applications:

- Intravenous Anesthetics: The compound is related to the synthesis of remazolam, a short-acting GABA_A receptor agonist used for general anesthesia. This drug combines the safety profile of midazolam with the effectiveness of propofol, expanding its use in surgical procedures and intensive care settings .

- SGLT2 Inhibitors: It is also noted as a precursor for developing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are critical in managing diabetes. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels .

Synthetic Methodologies

The synthesis of this compound employs various organic reactions that highlight its versatility.

Synthesis Techniques:

- Palladium-Catalyzed Reactions: The compound can be synthesized through palladium-catalyzed Suzuki cross-coupling reactions, which allow for the formation of carbon-carbon bonds between aryl halides and boronic acids. This method is efficient and provides high yields of the desired pyridine derivatives .

- Multi-Step Synthesis: A notable synthetic route involves multiple reaction steps including bromination and acylation, which can be optimized for industrial-scale production. The process emphasizes environmental sustainability by utilizing eco-friendly solvents and reagents .

Biological Activities

Research into the biological activities of this compound derivatives has yielded promising results.

Biological Studies:

- Anti-Thrombolytic Activity: Certain derivatives exhibit significant anti-thrombolytic properties, suggesting potential applications in treating thrombotic disorders. For instance, modifications to the pyridine structure have led to compounds with enhanced activity against clot formation .

- Biofilm Inhibition: The compound's derivatives have been studied for their ability to inhibit biofilm formation, which is crucial in preventing infections associated with medical devices and chronic wounds .

Case Studies

Several studies have documented the successful application of this compound in various contexts:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of bromine and methoxy groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyridine Derivatives

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a)

- Structure: Replaces the methoxyphenoxy group with a trifluoromethoxy-substituted phenoxy group.

- Synthesis : Prepared from 5-bromo-2-iodopyridine via general procedure E with 91% yield, indicating higher synthetic efficiency compared to the target compound .

5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine

Bromine Position and Electronic Effects

5-Bromo-2-methoxy-3-methylpyridine

- Structure : Contains a methyl group at the 3-position and methoxy at the 2-position, simplifying steric demands compared to the target compound.

- Physical Properties : Lower molecular weight (202.05 g/mol) and higher purity (97%) suggest easier purification and scalability .

- Applications : Used as a precursor in Suzuki-Miyaura cross-coupling reactions due to its accessible bromine and methyl substituents .

5-Bromo-2-(4-bromophenyl)pyridine

- Structure: Lacks the methoxyphenoxy group but includes a brominated phenyl ring.

- Synthetic Utility : Demonstrated in gold(III) catalysis studies, where bromine atoms facilitate oxidative addition reactions .

5-Bromo-2-deoxyuridine

- Structure : A thymidine analogue with bromine at the 5-position of the uracil ring.

- Biological Relevance : Widely used in cell proliferation assays due to its incorporation into DNA, highlighting the role of bromine in modulating biochemical interactions .

5-Bromo-2-(piperidin-4-yl)pyridine

Comparative Data Table

Biological Activity

5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine is a complex organic compound that has garnered attention for its significant biological activity, particularly in pharmacology. This article provides a detailed overview of its biological properties, synthesis, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H12Br2N O2, with a molecular weight of approximately 328.05 g/mol. It features a pyridine ring substituted with bromine atoms and a methoxyphenoxy group, contributing to its unique biological properties.

Synthesis

The synthesis of this compound involves several steps, including:

- Nitration

- Hydrolysis

- Hydrogenation

- Esterification

- Bromination

- Diazotization

This multi-step process yields the compound effectively, with reported total yields around 24% from batches of approximately 70 kg.

Pharmacological Implications

Research indicates that compounds with structural similarities to this compound are potential ligands for nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia.

Binding Affinity Studies:

Molecular docking studies have demonstrated that the binding affinity of this compound to nAChRs is significantly influenced by the positioning of its bromine and methoxy groups. This structural arrangement enhances its interaction with the receptor sites, suggesting potential therapeutic applications in treating neurodegenerative diseases.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally related compounds is presented in the following table:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methoxypyridine | Contains a single bromine and methoxy | Ligand for nicotinic receptors |

| 5-Bromo-6-methylaminopyridine | Methylamine substitution | Antagonist for dopamine receptors |

| 4-Bromo-2-methoxyaniline | Aniline derivative | Potential anti-inflammatory properties |

| 4-Bromophenol | Simple phenolic structure | Used in various chemical syntheses |

The dual bromination combined with the methoxyphenoxy group in this compound enhances its binding capabilities compared to simpler derivatives.

Case Studies

A notable case study involving similar compounds highlights their toxicological profile. A report on exposure to 5-bromo-2-nitropyridine (a related compound) demonstrated severe health effects, including methemoglobinemia and delayed encephalopathy following skin and respiratory exposure. This case underscores the importance of understanding both the therapeutic potential and safety profile of compounds like this compound .

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(5-bromo-2-methoxyphenoxy)pyridine, and which reaction conditions optimize yield and purity?

- Methodological Answer: The compound can be synthesized via Ullmann coupling between 5-bromo-2-methoxyphenol and 2,5-dibromopyridine using copper(I) iodide (CuI) as a catalyst in dimethylformamide (DMF) at 120–140°C under nitrogen . Alternatively, nucleophilic aromatic substitution is feasible due to the electron-withdrawing bromine substituents, requiring anhydrous conditions and potassium carbonate (K₂CO₃) as a base in refluxing toluene. Optimization includes monitoring reaction progress via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How can researchers characterize and confirm the structure of this compound using spectroscopic methods?

- Methodological Answer:

- 1H NMR : Expect singlet peaks for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons split by coupling with bromine (e.g., para-substituted pyridine protons at δ 7.2–8.5 ppm) .

- 13C NMR : Methoxy carbons appear at ~55–60 ppm, while aromatic carbons adjacent to bromine show deshielding (e.g., C-Br at ~110–130 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 377.88 (C₁₂H₉Br₂NO₂) with isotopic patterns matching bromine .

- IR Spectroscopy : C-O stretching of methoxy groups (~1250 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .

Advanced Research Questions

Q. What strategies can mitigate steric hindrance and electronic effects during functionalization of this compound in cross-coupling reactions?

- Methodological Answer: The bromine substituents create steric bulk and electron-deficient aromatic rings, complicating cross-coupling (e.g., Suzuki-Miyaura). Strategies include:

- Ligand Design : Use bulky ligands like SPhos or XPhos to stabilize palladium catalysts and enhance turnover .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 min at 150°C) to reduce decomposition of sensitive intermediates.

- Directed Metalation : Introduce temporary directing groups (e.g., -Bpin) to control regioselectivity .

Q. How do discrepancies in reported physical properties (e.g., melting point, solubility) arise, and how should researchers validate such data?

- Methodological Answer: Discrepancies may stem from purity variations (e.g., 96% vs. 97% purity in commercial batches) or polymorphism . To validate:

- Differential Scanning Calorimetry (DSC) : Measure precise melting points and detect polymorphic transitions.

- HPLC-PDA : Assess purity (>99% for research-grade material) and rule out co-eluting impurities.

- Solubility Tests : Use standardized solvents (e.g., DMSO, ethanol) under controlled temperatures (25°C ± 1°C) .

Q. What are the challenges in achieving regioselective substitution on the pyridine ring, and what directing group strategies are effective?

- Methodological Answer: Competing directing effects (methoxy: ortho/para-directing; bromine: meta-directing) complicate regioselectivity. Solutions include:

- Protecting Groups : Temporarily block the methoxy group with TMSCl to favor bromine-directed substitution .

- Transition Metal Catalysis : Use Pd(0) with chelating ligands to override inherent directing effects.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices for electrophilic attack .

Data Contradiction Analysis

- Purity vs. Storage Conditions : recommends room-temperature storage, while specifies "dry, cool" conditions. This suggests sensitivity to humidity, necessitating desiccants (e.g., silica gel) in storage .

- Synthetic Yields : Variations in reported yields (e.g., 70–85%) may arise from differences in catalyst loading (5–10 mol% CuI) or solvent purity. Reproducibility requires strict control of anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.